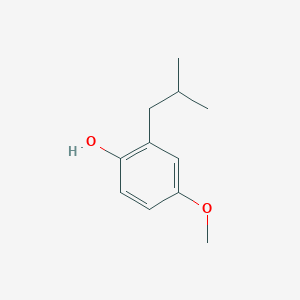
4-Methoxy-2-(2-methylpropyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-(2-methylpropyl)phenol is an organic compound with the molecular formula C11H16O2. It is a phenolic compound characterized by a methoxy group (-OCH3) and an isobutyl group (-CH2CH(CH3)2) attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(2-methylpropyl)phenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 4-methoxyphenol with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-methoxyphenol is coupled with an isobutyl halide in the presence of a palladium catalyst and a base . This method offers high selectivity and yields under mild conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts alkylation due to its cost-effectiveness and scalability. The process requires stringent control of reaction parameters to ensure high purity and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(2-methylpropyl)phenol undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield hydroquinones, which are valuable intermediates in organic synthesis.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
4-Methoxy-2-(2-methylpropyl)phenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(2-methylpropyl)phenol involves its interaction with free radicals and enzymes. The methoxy group enhances its ability to scavenge free radicals, thereby exhibiting antioxidant properties . Additionally, the compound can inhibit enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenol (Guaiacol): Known for its use in flavorings and as a precursor to vanillin.
3-Methoxyphenol: Used in the synthesis of pharmaceuticals and agrochemicals.
4-Methoxyphenol (Mequinol): Employed in dermatology and as a polymerization inhibitor.
Uniqueness
4-Methoxy-2-(2-methylpropyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the methoxy and isobutyl groups enhances its reactivity and makes it suitable for specialized applications in organic synthesis and industrial processes.
Properties
CAS No. |
31572-72-2 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
4-methoxy-2-(2-methylpropyl)phenol |
InChI |
InChI=1S/C11H16O2/c1-8(2)6-9-7-10(13-3)4-5-11(9)12/h4-5,7-8,12H,6H2,1-3H3 |
InChI Key |
AFYPBOIOQRUIEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C=CC(=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B14698526.png)
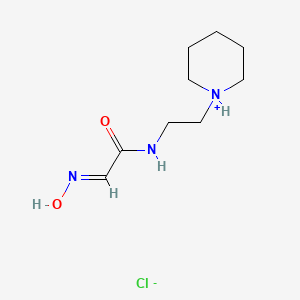
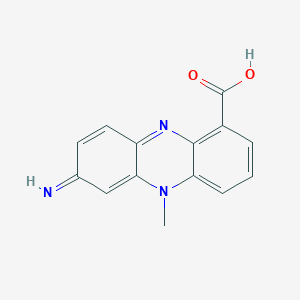
![Diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate](/img/structure/B14698547.png)
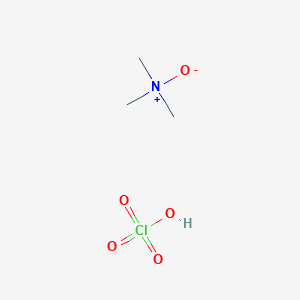
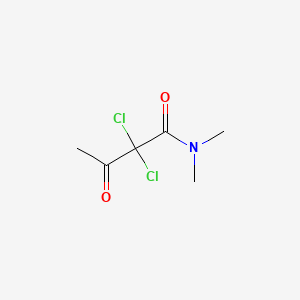
![butyl-[2-methyl-2-(3-methylbutylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14698559.png)
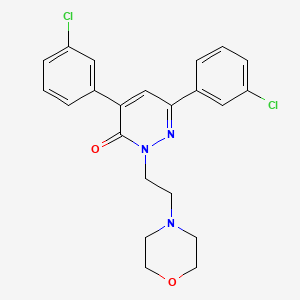
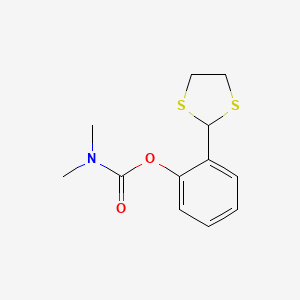
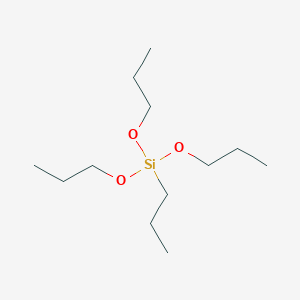
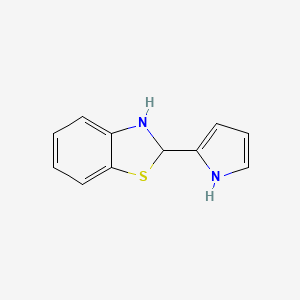
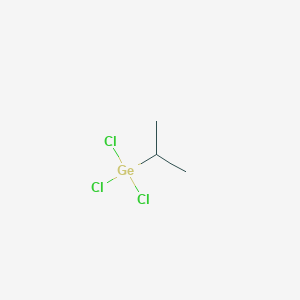
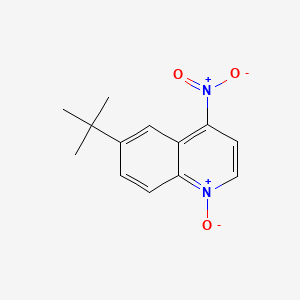
![Ethanol, 2-[(2,5-dimethoxyphenyl)thio]-](/img/structure/B14698635.png)
